2-Chloropentan-1-ol

Description

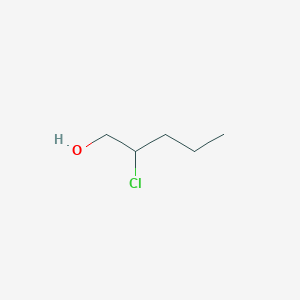

Structure

3D Structure

Properties

IUPAC Name |

2-chloropentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-2-3-5(6)4-7/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPZHSJUMXYBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropentan-1-ol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropentan-1-ol is a halogenated alcohol with significant potential as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive chlorine atom and a primary alcohol, allows for a wide range of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and analytical protocols for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound, with the molecular formula C₅H₁₁ClO, is a chiral molecule due to the stereocenter at the second carbon atom.[1] It exists as a pair of enantiomers, (R)-2-chloropentan-1-ol and (S)-2-chloropentan-1-ol. While the physical properties of the enantiomers are identical, their biological activities and interactions in stereoselective reactions can differ significantly.[1]

General and Computed Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₅H₁₁ClO | PubChem[2] |

| Molecular Weight | 122.59 g/mol | PubChem[2] |

| CAS Number | 139364-99-1 | --- |

| Canonical SMILES | CCCC(CO)Cl | PubChem[2] |

| InChI Key | BSPZHSJUMXYBOD-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 1.5 | PubChem[2][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[2][3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2][3] |

| Rotatable Bond Count | 3 | PubChem[2][3] |

| Exact Mass | 122.0498427 | PubChem[2][3] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2][3] |

Solubility

Direct experimental data on the solubility of this compound is scarce. However, based on the properties of related compounds like 1-chloropentane and 2-chloropentane, it is predicted to be sparingly soluble in water and soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the formation of the chlorohydrin functionality.

General Synthetic Approaches

Common methods for the synthesis of chlorohydrins include:

-

Ring-opening of epoxides: The reaction of an appropriate epoxide with a chlorine source, such as hydrogen chloride, is a widely used method for preparing chlorohydrins.[4]

-

Halohydroxylation of alkenes: The addition of hypochlorous acid (HOCl) to an alkene is another common route.[1] The regioselectivity of this reaction is governed by Markovnikov's rule.

Stereoselective Synthesis

Given the chirality of this compound, stereoselective synthesis is often desired, particularly for pharmaceutical applications. Biocatalytic and chemoenzymatic methods have shown promise in achieving high enantioselectivity in the synthesis of related compounds like (S)-2-chloropentan-1-ol.[1]

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a chlorohydrin from an alkene, a common strategy that could be adapted for this compound.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 2-Chloropentane from 2-Pentanol (for reference)

This protocol describes the conversion of a secondary alcohol to a secondary alkyl chloride, a transformation analogous to one of the functionalities in this compound.

Materials:

-

2-Pentanol

-

Pyridine

-

N,N-dimethylformamide (DMF)

-

Methanesulfonyl chloride (MsCl)

-

Acetic acid

-

Water

-

Sodium hydrogen carbonate

Procedure:

-

To a reactor at room temperature, add 2-pentanol, pyridine, and N,N-dimethylformamide.

-

Stir the mixture at 0 to 5 °C for approximately 18 minutes.

-

Add methanesulfonyl chloride dropwise to the reactor, maintaining an internal temperature of 10 °C or below.

-

After the addition is complete, heat the reaction mixture to an internal temperature of 60 to 65 °C and stir for 11.5 hours.

-

Cool the mixture to 30 °C and add acetic acid and water to cause phase separation. Remove the aqueous phase.

-

Wash the organic phase with a solution of sodium hydrogen carbonate in water. Separate and remove the aqueous phase.

-

Concentrate the organic phase under reduced pressure.

-

Distill the residue under reduced pressure to obtain 2-chloropentane.[5]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts will be influenced by the neighboring chlorine and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbons attached to the chlorine and oxygen atoms appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A C-Cl stretching vibration is also expected, typically in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound and its isomers. The retention time and the mass spectrum can be used for identification and purity assessment.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

To separate the enantiomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase to resolve the (R) and (S) enantiomers.

The logical workflow for the complete analysis of a synthesized sample of this compound is depicted below.

Caption: A logical workflow for the analytical characterization of this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in organic synthesis. While detailed experimental data for this specific compound is not extensively documented in publicly available sources, this guide provides a comprehensive overview of its computed properties, general synthetic strategies, and appropriate analytical techniques based on established chemical principles and data from related compounds. For researchers and drug development professionals, this information serves as a foundational resource for the synthesis, purification, and characterization of this compound and its derivatives. Further research to determine and publish the experimental physicochemical properties of this compound would be a valuable contribution to the chemical community.

References

- 1. This compound | 139364-99-1 | Benchchem [benchchem.com]

- 2. This compound | C5H11ClO | CID 17802878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-chloropentan-1-ol | C5H11ClO | CID 87787526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloropentan-2-ol | 17658-32-1 | Benchchem [benchchem.com]

- 5. 2-CHLOROPENTANE synthesis - chemicalbook [chemicalbook.com]

An In-depth Guide to 2-Chloropentan-1-ol: IUPAC Nomenclature and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC name and chemical structure of 2-Chloropentan-1-ol, a halogenated alcohol with significant applications in organic synthesis.

IUPAC Nomenclature

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. The naming convention is derived from its chemical structure according to the following rules:

-

Parent Chain Identification : The longest continuous carbon chain containing the principal functional group (the hydroxyl group, -OH) is identified. In this case, it is a five-carbon chain, hence the root name "pentan-".[2][3]

-

Principal Functional Group Suffix : The presence of the hydroxyl group as the highest priority functional group changes the suffix of the alkane name from "-e" to "-ol".[4][5]

-

Numbering the Parent Chain : The carbon chain is numbered to assign the lowest possible locant (position number) to the principal functional group. Therefore, the carbon atom bonded to the hydroxyl group is designated as carbon-1 (C1).[3]

-

Identifying and Locating Substituents : A chlorine atom is present as a substituent. Its position is indicated by the number of the carbon atom to which it is attached. In this molecule, the chlorine atom is bonded to carbon-2 (C2).[2]

-

Assembling the Name : The substituent is named with the prefix "chloro-" and its locant is placed before the parent name. This results in the final IUPAC name: this compound.

Chemical Structure

This compound is a primary alcohol and a secondary alkyl chloride[2]. Its structure is characterized by a five-carbon backbone with a hydroxyl group at one end and a chlorine atom on an adjacent carbon.

Key Structural Features:

-

Pentane Backbone : The molecule is built upon a saturated, five-carbon aliphatic chain.[2]

-

Hydroxyl Group (-OH) : Located on the first carbon (C1), this functional group classifies the molecule as a primary alcohol.[2]

-

Chlorine Atom (-Cl) : Attached to the second carbon (C2), making it a secondary alkyl halide.[2]

-

Chirality : The second carbon atom (C2) is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a chlorine atom, a methyl group, and a -CH(OH)CH₂CH₂CH₃ group). Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-2-chloropentan-1-ol and (S)-2-chloropentan-1-ol.[2]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 139364-99-1[1][2] |

Visualizations

To further elucidate the structure of this compound, the following diagrams are provided.

Caption: 2D chemical structure of this compound.

Caption: Ball-and-stick model of this compound.

References

- 1. This compound | C5H11ClO | CID 17802878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 139364-99-1 | Benchchem [benchchem.com]

- 3. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. app1-c89-pub.pressidium.com - How To Name Alcohols Organic Chemistry [app1-c89-pub.pressidium.com]

2-Chloropentan-1-ol molecular weight and formula

This guide provides the fundamental molecular properties of 2-Chloropentan-1-ol, a chlorinated alcohol significant in various organic synthesis applications. The compound is characterized by a five-carbon pentane backbone with a hydroxyl group on the first carbon and a chlorine atom on the second, rendering it a primary alcohol and a secondary alkyl chloride.

Molecular Formula and Weight

The essential quantitative data for this compound are summarized below. This information is critical for stoichiometric calculations in reaction planning and for analytical characterization.

| Property | Value |

| Molecular Formula | C₅H₁₁ClO[1][2] |

| Molecular Weight | 122.59 g/mol [1][2][3] |

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The diagram below illustrates this direct logical connection.

Caption: Logical flow from compound identity to molecular formula and weight.

References

An In-depth Technical Guide to 2-Chloropentan-1-ol (CAS: 139364-99-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropentan-1-ol, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. Due to its combination of a primary alcohol and a secondary alkyl chloride, this chiral compound serves as a valuable building block for the synthesis of more complex molecules.[1] This document summarizes its physicochemical properties, spectroscopic data, synthesis methodologies, and potential applications, with a focus on presenting clear, actionable information for laboratory and research settings.

Core Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize computed data and predicted spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 139364-99-1 | [1][2] |

| Molecular Formula | C₅H₁₁ClO | [2] |

| Molecular Weight | 122.59 g/mol | [2] |

| Boiling Point | Not experimentally determined. Estimated based on related compounds like 2-chloropentane (94-95 °C).[3][4] | - |

| Melting Point | Not experimentally determined. Estimated based on related compounds like 2-chloropentane (-137 °C).[3][4] | - |

| Density | Not experimentally determined. Estimated based on related compounds like 2-chloropentane (0.87 g/mL at 25 °C).[3][4] | - |

| XLogP3-AA (Computed) | 1.5 | [2] |

| Hydrogen Bond Donor Count (Computed) | 1 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [2] |

| Rotatable Bond Count (Computed) | 3 | [2] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | ~3.7 ppm (m) | CH(Cl) |

| ~3.6 ppm (m) | CH₂OH | |

| ~1.5-1.7 ppm (m) | CH₂CH₂ | |

| ~0.9 ppm (t) | CH₃ | |

| ¹³C NMR | ~65-70 ppm | CH(Cl) |

| ~60-65 ppm | CH₂OH[1] | |

| ~30-35 ppm | CH₂CH₂ | |

| ~20-25 ppm | CH₂CH₃ | |

| ~10-15 ppm | CH₃ | |

| IR Spectroscopy | 3200-3600 cm⁻¹ (broad) | O-H stretch[1] |

| 2850-3000 cm⁻¹ | C-H stretch | |

| 1050-1150 cm⁻¹ | C-O stretch | |

| 650-800 cm⁻¹ | C-Cl stretch |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes, primarily involving the chlorination of a pentanol isomer or the addition of a chlorine and hydroxyl group across a double bond. Direct chlorination of pentan-1-ol is challenging for achieving regioselectivity at the C-2 position.[1] More viable methods include the reaction of pent-1-ene with hypochlorous acid.

General Experimental Protocol: Synthesis from Pent-1-ene

This protocol describes a general method for the synthesis of halohydrins from alkenes, which can be adapted for this compound.

Materials:

-

Pent-1-ene

-

N-Chlorosuccinimide (NCS)

-

Water

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pent-1-ene in a 1:1 mixture of DMSO and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N-chlorosuccinimide (NCS) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with the hydroxyl and chloro groups providing two reactive centers for further chemical transformations.[1]

-

Nucleophilic Substitution: The secondary carbon bearing the chlorine atom is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.[1]

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.[1]

-

Epoxide Formation: Treatment with a base can lead to an intramolecular SN2 reaction, forming 2-propyloxirane.

The following diagram illustrates the key reaction pathways of this compound.

Stereochemistry

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers: (R)-2-Chloropentan-1-ol and (S)-2-Chloropentan-1-ol.[1] The stereochemistry of the molecule can significantly influence its biological activity and its behavior in chiral environments. Enantioselective synthesis is therefore crucial for applications in drug development. Biocatalytic and chemoenzymatic methods are promising approaches for obtaining enantiomerically pure forms of this compound.[1]

The logical workflow for obtaining a specific enantiomer is outlined below.

References

An In-depth Technical Guide to the Enantiomers of 2-Chloropentan-1-ol: (R)-2-Chloropentan-1-ol and (S)-2-Chloropentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the enantiomeric pair, (R)-2-Chloropentan-1-ol and (S)-2-Chloropentan-1-ol. These chiral building blocks are of interest in various fields of chemical synthesis, particularly in the development of complex molecules where stereochemistry is a critical determinant of function.

Core Concepts and Properties

(R)- and (S)-2-Chloropentan-1-ol are the two enantiomers of the chiral alcohol 2-chloropentan-1-ol. The chirality arises from the stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a chlorine atom, an ethyl group, and a hydroxymethyl group.[1] As non-superimposable mirror images, these enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity.[1] Their biological activities and interactions with other chiral molecules can also vary significantly.[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of racemic this compound and its individual enantiomers. It is important to note that while many physical properties are identical between enantiomers, their optical rotations are equal in magnitude but opposite in sign.

Table 1: General and Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol [2][3] |

| IUPAC Name (Racemate) | This compound[2] |

| IUPAC Name ((S)-enantiomer) | (2S)-2-chloropentan-1-ol[3] |

| CAS Number (Racemate) | 139364-99-1[2] |

| XLogP3-AA (Computed) | 1.5[2][3] |

| Hydrogen Bond Donor Count | 1[2][3] |

| Hydrogen Bond Acceptor Count | 1[2][3] |

| Rotatable Bond Count | 3[3] |

Table 2: Comparative Properties of (R)- and (S)-2-Chloropentan-1-ol

| Property | (R)-2-Chloropentan-1-ol | (S)-2-Chloropentan-1-ol |

| Configuration at C2 | R | S |

| Boiling Point | Identical to (S)-enantiomer | Identical to (R)-enantiomer |

| Density | Identical to (S)-enantiomer | Identical to (R)-enantiomer |

| Specific Optical Rotation ([α]D) | Equal in magnitude, opposite in sign to (S)-enantiomer | Equal in magnitude, opposite in sign to (R)-enantiomer |

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure (R)- and (S)-2-chloropentan-1-ol typically involves a two-stage process: the synthesis of the racemic mixture followed by the resolution of the enantiomers.

Experimental Protocol 1: Synthesis of Racemic (±)-2-Chloropentan-1-ol

A common route to vicinal halohydrins is the ring-opening of an epoxide. While a specific protocol for this compound is not detailed in the available literature, a general procedure can be adapted from the synthesis of analogous chlorohydrins.

Materials:

-

1,2-Epoxypentane

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1,2-epoxypentane in diethyl ether at 0 °C, slowly add an equimolar amount of concentrated hydrochloric acid.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude racemic (±)-2-chloropentan-1-ol.

-

The crude product can be purified by fractional distillation under reduced pressure.

Experimental Protocol 2: Enzymatic Kinetic Resolution of (±)-2-Chloropentan-1-ol

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of chiral alcohols. This process utilizes the stereoselectivity of an enzyme, typically a lipase, to acylate one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Materials:

-

Racemic (±)-2-chloropentan-1-ol

-

Immobilized Lipase (e.g., Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase)

-

Acyl donor (e.g., vinyl acetate or chloroacetyl chloride)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

Reaction vessel with magnetic stirring and temperature control

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic (±)-2-chloropentan-1-ol in the chosen anhydrous organic solvent, add the immobilized lipase.

-

Add the acyl donor to the mixture. The molar ratio of the acyl donor to the racemic alcohol may need to be optimized, but a slight excess of the acyl donor is common.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the esterified product.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol enantiomer from the esterified enantiomer by silica gel column chromatography.

-

The esterified enantiomer can be hydrolyzed back to the alcohol using a base (e.g., NaOH in methanol/water) to obtain the other enantiomer of this compound.

Logical and Experimental Workflows

The synthesis and resolution of (R)- and (S)-2-chloropentan-1-ol follow a logical progression from the racemic starting material to the separated, enantiomerically pure products.

Caption: Workflow for the synthesis of racemic this compound and its subsequent enzymatic resolution into (R) and (S) enantiomers.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of (R)- or (S)-2-chloropentan-1-ol in any particular signaling pathways or their specific biological activities. These compounds are primarily utilized as chiral intermediates in the synthesis of more complex molecules, where the stereochemistry is transferred to the final product.[1] The biological activity of such final products would then be assessed.

Should future research uncover specific biological targets or pathways for these enantiomers, the following conceptual diagram illustrates how such a signaling pathway could be visualized.

Caption: A conceptual diagram of a hypothetical signaling pathway that could be initiated by an enantiomer of this compound.

Conclusion

(R)-2-Chloropentan-1-ol and (S)-2-Chloropentan-1-ol are valuable chiral building blocks in organic synthesis. While detailed experimental data on the pure enantiomers is not extensively published, established methods for the synthesis of the racemate and its enzymatic kinetic resolution provide a clear path to their preparation. The lack of documented biological activity underscores their primary role as synthetic intermediates. This guide provides a foundational understanding for researchers and drug development professionals looking to incorporate these chiral synthons into their synthetic strategies. Further research into the specific properties and potential bioactivities of the individual enantiomers would be a valuable contribution to the field.

References

2-Chloropentan-1-ol stereochemistry and chiral center

An In-Depth Technical Guide to the Stereochemistry of 2-Chloropentan-1-ol

Introduction

This compound is a chemical compound with the molecular formula C₅H₁₁ClO. Its structure comprises a five-carbon pentane backbone with a hydroxyl group (-OH) on the first carbon (C1) and a chlorine atom (-Cl) on the second carbon (C2). This arrangement classifies it as a primary alcohol and a secondary alkyl chloride.[1] The positioning of these functional groups is critical to its chemical reactivity and, most importantly, its stereochemical properties. This guide provides a detailed analysis of the stereochemistry of this compound, focusing on its chiral center, the resulting stereoisomers, and the principles governing their designation.

Identification of the Chiral Center

A critical structural feature of this compound is the presence of a chiral center. A chiral center (or stereocenter) is a carbon atom that is bonded to four different substituent groups. In the case of this compound, the second carbon atom (C2) is chiral.

The four distinct groups attached to the C2 carbon are:

-

A chlorine atom (-Cl)

-

A hydrogen atom (-H)

-

A hydroxymethyl group (-CH₂OH)

-

A propyl group (-CH₂CH₂CH₃)

The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.[1] These enantiomers are designated as (R)-2-chloropentan-1-ol and (S)-2-chloropentan-1-ol.

Cahn-Ingold-Prelog (CIP) Priority Rules and Stereoisomer Designation

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[2] This systematic process involves two main steps: assigning priorities to the groups attached to the chiral center and orienting the molecule to determine the configuration.

Assigning Priorities

Priority is determined by the atomic number of the atom directly attached to the chiral center. Higher atomic numbers receive higher priority.

-

Chlorine (-Cl): Atomic number 17 (Highest priority, 1 )

-

Hydroxymethyl (-CH₂OH): The carbon is attached to an oxygen (atomic number 8). (Second highest priority, 2 )

-

Propyl (-CH₂CH₂CH₃): The carbon is attached to another carbon (atomic number 6). (Third highest priority, 3 )

-

Hydrogen (-H): Atomic number 1 (Lowest priority, 4 )

Determining R/S Configuration

To assign the configuration, the molecule is oriented so that the lowest priority group (in this case, hydrogen) is pointing away from the observer. The direction of the sequence from the highest priority group (1) to the second (2) to the third (3) is then observed.

-

If the direction of this sequence is clockwise , the configuration is designated as R (from the Latin Rectus).

-

If the direction is counter-clockwise , the configuration is designated as S (from the Latin Sinister).

The diagram below illustrates the three-dimensional structures and Fischer projections of the (R) and (S) enantiomers of this compound.

Figure 1: Stereochemical representations of (R) and (S)-2-chloropentan-1-ol.

Physicochemical Properties and Quantitative Data

Table 1: Specific Rotation of 2-Chloropentane Enantiomers

| Compound | Specific Rotation (α) |

|---|---|

| (S)-2-chloropentane | -12.00° |

| (R)-2-chloropentane | +12.00° (predicted)[3] |

Note: Data presented is for 2-chloropentane and is illustrative of the opposing optical activity of enantiomers.[3]

A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive.

Experimental Protocols: Synthesis and Separation

Synthesis

The synthesis of this compound presents regioselectivity challenges.

-

Direct Chlorination: Traditional chlorination of a primary alcohol like pentan-1-ol using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) typically results in substitution at the carbon bearing the hydroxyl group, yielding 1-chloropentane, not this compound.[1]

-

Indirect Routes: Achieving chlorination at the C2 position generally requires indirect synthetic pathways. Such routes might involve starting from pent-1-ene or pent-2-ene and employing reactions that allow for controlled regioselective addition of a chlorine and a hydroxyl group across the double bond.[1]

Most conventional synthetic methods that are not stereospecific will produce a racemic mixture of (R)- and (S)-2-chloropentan-1-ol.[1]

Enantioselective Synthesis and Separation

For applications in drug development and fine chemical synthesis, obtaining a single enantiomer is often crucial, as different enantiomers can have vastly different biological activities.[1]

-

Enantioselective Synthesis: This approach aims to produce a specific enantiomer directly. Biocatalysis and chemoenzymatic methods are promising strategies for achieving high enantioselectivity in the synthesis of chiral chloroalcohols.[1]

-

Chiral Resolution: This involves separating the enantiomers from a racemic mixture. A common laboratory and industrial technique for this is chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase. The different interactions of the (R) and (S) enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation.

The logical workflow for obtaining an enantiomerically pure sample is outlined below.

References

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Chloropentan-1-ol

This guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectral data for 2-chloropentan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound (CH₃CH₂CH₂CH(Cl)CH₂OH) presents a detailed picture of the proton environments within the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and hydroxyl group, leading to a characteristic pattern of signals.

Below is a summary of the expected ¹H NMR spectral data for this compound. The data is compiled from typical values observed for similar structural motifs.[1]

| Proton Assignment (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Partners |

| -CH₃ (C5) | ~ 0.94 | Triplet (t) | 3H | -CH₂- (C4) |

| -CH₂- (C4) | ~ 1.52 | Multiplet (m) | 2H | -CH₃ (C5), -CH₂- (C3) |

| -CH₂- (C3) | ~ 1.72 | Multiplet (m) | 2H | -CH₂- (C4), -CH(Cl)- (C2) |

| -CH(Cl)- (C2) | ~ 3.66 | Multiplet (m) | 1H | -CH₂- (C3), -CH₂OH (C1) |

| -CH₂OH (C1) | ~ 3.5 - 4.0 | Multiplet (m) | 2H | -CH(Cl)- (C2), -OH |

| -OH | Variable | Singlet (s, broad) | 1H | Exchanges with D₂O |

Experimental Protocol for ¹H NMR Spectroscopy

The acquisition of high-quality ¹H NMR spectra for small organic molecules like this compound follows a standardized protocol.

1. Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent.

-

Common deuterated solvents for this purpose include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[2][3] The choice of solvent can influence the chemical shift of the hydroxyl proton.

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.[4] In modern spectrometers, the residual solvent peak can also be used for calibration.[3]

-

The solution is then transferred to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

The ¹H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will result in better signal dispersion.

-

Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds between pulses.

3. Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to ensure accurate integration of the signals.

-

The spectrum is referenced to the TMS signal at 0 ppm.

-

Integration of the peaks is performed to determine the relative number of protons corresponding to each signal.

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the chemical structure of this compound and the key proton coupling relationships that give rise to the observed signal multiplicities in the ¹H NMR spectrum.

Caption: Chemical structure of this compound.

Caption: Proton-proton coupling in this compound.

References

In-Depth Technical Guide: 13C NMR Chemical Shifts for 2-Chloropentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-chloropentan-1-ol. Due to the limited availability of specific experimental spectra in public databases, this guide utilizes high-quality predicted data to serve as a reliable reference for the identification and characterization of this compound. The guide also outlines a comprehensive, standardized experimental protocol for acquiring 13C NMR spectra, ensuring reproducibility and accuracy in research settings.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on a large database of experimental spectra and provide a robust estimation of the chemical shift for each carbon atom in the molecule. The data is presented in a clear, tabular format for ease of comparison and interpretation.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH2OH) | 66.8 |

| C2 (-CHCl) | 65.2 |

| C3 (-CH2) | 34.5 |

| C4 (-CH2) | 19.8 |

| C5 (-CH3) | 13.8 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Molecular Structure and Carbon Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the data table.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloropentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-chloropentan-1-ol. Due to the absence of a publicly available experimental mass spectrum with quantitative data for this compound, this guide is based on established fragmentation principles for aliphatic alcohols and halogenated compounds, supported by data from its structural isomers. The information herein serves as a robust predictive framework for identifying and characterizing this compound in a research setting.

Molecular Structure and Properties

This compound is a bifunctional organic molecule with the chemical formula C₅H₁₁ClO. It possesses a pentane backbone with a primary alcohol at position 1 and a chlorine atom at position 2.[1][2] This structure confers a molecular weight of approximately 122.59 g/mol and an exact mass of 122.0498427 Da.[1][2][3] The presence of chlorine, with its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1), dictates that the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M+ and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having approximately one-third the intensity of the M+ peak.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Upon electron ionization, this compound is expected to undergo several characteristic fragmentation pathways. The molecular ion (M⁺˙) is anticipated to be of low abundance, as is common for primary alcohols.[4] The major fragmentation routes include alpha-cleavage, dehydration, loss of a chlorine radical, and elimination of hydrogen chloride.

Data Presentation: Predicted Fragmentation Pattern

The following table summarizes the predicted major fragment ions for this compound under electron ionization, their corresponding m/z values, and their predicted relative abundances.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway | Predicted Relative Abundance |

| 122 | 124 | [C₅H₁₁ClO]⁺˙ | - | Molecular Ion | Very Low |

| 104 | 106 | [C₅H₉Cl]⁺˙ | H₂O | Dehydration | Medium |

| 91 | - | [C₄H₇O]⁺ | CH₂Cl | Alpha-Cleavage | High |

| 87 | - | [C₅H₁₁O]⁺ | Cl | Loss of Chlorine Radical | Medium |

| 73 | - | [C₄H₉O]⁺ | CH₂Cl | Alpha-Cleavage (rearrangement) | Low |

| 57 | - | [C₄H₉]⁺ | C₂H₄Cl | Cleavage of C-C bond | Medium |

| 43 | - | [C₃H₇]⁺ | C₂H₄ClO | Cleavage of C-C bond | High (Base Peak) |

| 31 | - | [CH₂OH]⁺ | C₄H₈Cl | Alpha-Cleavage | High |

Note: The predicted relative abundances are qualitative and based on the general stability of the resulting carbocations and established fragmentation patterns of similar compounds.

Major Fragmentation Pathways

The fragmentation of the this compound radical cation is driven by the formation of stable fragment ions and neutral molecules. The primary pathways are visualized in the diagram below and described in detail.

Caption: Predicted EI fragmentation pathways of this compound.

-

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[4] Cleavage of the C1-C2 bond can occur in two ways:

-

Loss of a chlorobutyl radical (•C₄H₈Cl) to form the highly stable, resonance-stabilized oxonium ion [CH₂OH]⁺ at m/z 31 . This is expected to be a very prominent peak.

-

Loss of the hydroxymethyl radical (•CH₂OH) is less favored. However, cleavage of the C2-C3 bond, which is alpha to the carbon bearing the chlorine, can lead to the loss of a propyl radical to form an ion at m/z 79/81, or loss of an ethyl group to form an ion at m/z 93/95. A significant alpha-cleavage is the loss of the •CH₂Cl radical to form the [C₄H₇O]⁺ ion at m/z 91 .

-

-

Dehydration (Loss of H₂O): A common fragmentation for alcohols, the elimination of a water molecule from the molecular ion results in a fragment ion at m/z 104 (for ³⁵Cl) and 106 (for ³⁷Cl).[1] This peak is expected to be of medium intensity.

-

Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond results in the loss of a chlorine radical, leading to a fragment ion [C₅H₁₁O]⁺ at m/z 87 .

-

Loss of Hydrogen Chloride (HCl): Although less common than the loss of a chlorine radical, the elimination of a neutral HCl molecule can occur, which would produce a fragment ion at m/z 86.

-

Alkyl Chain Fragmentation: Fragmentation of the pentyl chain can lead to the formation of stable alkyl carbocations. The loss of an ethyl group from the [C₅H₁₀Cl]⁺ ion (formed after dehydration) or other pathways can lead to the formation of a propyl cation [C₃H₇]⁺ at m/z 43 , which is often a base peak in the mass spectra of pentyl derivatives. The butyl cation [C₄H₉]⁺ at m/z 57 is also an expected fragment.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Solvent Selection: Dissolve the this compound sample in a high-purity volatile solvent such as dichloromethane or hexane.

-

Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid overloading the GC column and ion source.

-

Internal Standard: For quantitative analysis, add a suitable internal standard that is chemically similar to the analyte but has a different retention time.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to handle the concentration of the sample.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this type of compound. For better separation of polar compounds, a wax-type polyethylene glycol stationary phase can be used.[5]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[6]

-

Ion Source Temperature: 230 °C.[6]

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 30-200.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from entering the mass spectrometer.

Data Analysis

-

Peak Identification: Identify the peak corresponding to this compound based on its retention time.

-

Mass Spectrum Analysis: Obtain the mass spectrum of the identified peak and compare it to the predicted fragmentation pattern.

-

Library Search: If available, compare the experimental mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for confirmation. Note that a spectrum for this compound may not be present in all libraries.

The following diagram illustrates the general workflow for GC-MS analysis.

Caption: General workflow for GC-MS analysis.

This guide provides a comprehensive overview of the predicted mass spectral fragmentation of this compound and a detailed experimental protocol for its analysis. While awaiting the availability of experimental data, this information should prove valuable for the identification and characterization of this compound in various scientific applications.

References

- 1. This compound | 139364-99-1 | Benchchem [benchchem.com]

- 2. This compound | C5H11ClO | CID 17802878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-chloropentan-1-ol | C5H11ClO | CID 87787526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GC/MS analysis of small polar volatile molecules - Chromatography Forum [chromforum.org]

- 6. 2.5. Extraction and Analysis of Volatile Compounds [bio-protocol.org]

Conformational Landscape of 2-Chloropentan-1-ol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational preferences of 2-chloropentan-1-ol isomers. Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-chloropentan-1-ol and (S)-2-chloropentan-1-ol.[1] The rotational isomerism around the C1-C2 and C2-C3 single bonds dictates the three-dimensional structure of these molecules, which in turn influences their physical, chemical, and biological properties. This document summarizes key quantitative data, details relevant experimental protocols for conformational analysis, and provides visualizations of the conformational relationships and experimental workflows. The insights presented are crucial for applications in stereoselective synthesis and drug design, where molecular conformation plays a pivotal role.

Introduction to Conformational Analysis of this compound

This compound is a vicinal chlorohydrin, a class of compounds characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms. The conformational landscape of these molecules is primarily governed by a combination of steric hindrance, torsional strain, and intramolecular interactions, most notably hydrogen bonding.

The key rotational bonds that determine the overall conformation of this compound are the C1-C2 and C2-C3 bonds. Rotation around the C1-C2 bond leads to different relative orientations of the hydroxyl and chloro groups, which can exist in anti or gauche arrangements. Theoretical studies on similar β-halohydrins have shown that conformers where the C-O and C-Cl bonds are gauche to each other are generally the most stable.[2] This preference is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom, which stabilizes the gauche conformation.

Quantitative Conformational Data

Table 1: Predicted Relative Energies and Dihedral Angles for C1-C2 Rotamers of this compound

| Conformer | O-C1-C2-Cl Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| gauche (g) | ~60 | 0 | Intramolecular H-bond (O-H···Cl) |

| anti (a) | 180 | 1.0 - 2.0 | Steric repulsion between Cl and OH |

| gauche' (g') | ~300 (-60) | 0 | Intramolecular H-bond (O-H···Cl) |

Note: The gauche and gauche' conformers are enantiomeric and therefore have the same energy.

Table 2: Expected 1H-NMR Vicinal Coupling Constants (3JH,H) for C1-C2 Protons in this compound Isomers

| Conformation | H-C1-C2-H Dihedral Angle (°) | Predicted 3JH,H (Hz) |

| anti | 180 | 10 - 14 |

| gauche | 60 | 2 - 5 |

Note: The observed coupling constant in an experimental spectrum would be a weighted average of the coupling constants of the individual conformers present at equilibrium.

Experimental Protocols for Conformational Analysis

The determination of the conformational equilibrium of this compound isomers can be achieved through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitude of the vicinal proton-proton coupling constants (3JH,H) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution (10-20 mM) of the this compound isomer in a suitable deuterated solvent (e.g., CDCl3, CCl4, or DMSO-d6). The choice of solvent can influence the conformational equilibrium.

-

1H-NMR Spectrum Acquisition: Acquire a high-resolution one-dimensional 1H-NMR spectrum.

-

Spectral Analysis:

-

Assign all proton signals using 2D NMR techniques such as COSY (Correlation Spectroscopy).

-

Measure the vicinal coupling constants (3JH,H) between the protons on C1 and C2.

-

-

Conformer Population Analysis:

-

Use the Karplus equation to correlate the experimentally observed 3JH,H values with the corresponding dihedral angles.

-

The observed coupling constant (Jobs) is a weighted average of the coupling constants for the individual conformers: Jobs = PgJg + PaJa, where Pg and Pa are the populations of the gauche and anti conformers, respectively, and Jg and Ja are their characteristic coupling constants.

-

By estimating Jg and Ja from model compounds or theoretical calculations, the relative populations of the conformers can be determined.

-

Computational Modeling

Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the geometries, relative energies, and spectroscopic properties of different conformers.

Detailed Methodology:

-

Conformational Search: Perform a systematic search of the potential energy surface by rotating around the C1-C2 and C2-C3 bonds to identify all possible stable conformers (local minima).

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* or larger basis set). Calculate the relative electronic energies of the optimized structures.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

NMR Parameter Calculation: Calculate NMR parameters, such as chemical shifts and coupling constants, for each conformer to compare with experimental data.

Visualizations

Conformational Isomerism around the C1-C2 Bond

The following diagram illustrates the rotational isomers of this compound arising from rotation around the C1-C2 bond.

Caption: Newman projections illustrating the gauche and anti conformers of this compound.

Experimental Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis of this compound is depicted below.

References

An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 2-Chloropentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropentan-1-ol is a bifunctional molecule featuring a primary alcohol and a secondary alkyl chloride. This guide focuses on the reactivity of the primary hydroxyl group, a key functional group for a variety of chemical transformations. Understanding the reactivity of this primary alcohol is crucial for its application as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. This document provides a comprehensive overview of the primary reactions of the hydroxyl group in this compound, including oxidation, esterification, and etherification. Detailed experimental protocols, quantitative data where available, and mechanistic pathways are presented to facilitate its use in research and development.

Introduction

This compound possesses a primary alcohol at the C1 position and a chlorine atom at the C2 position, making it a valuable synthon for introducing a functionalized five-carbon chain.[1] The presence of the electron-withdrawing chlorine atom on the adjacent carbon can influence the reactivity of the primary alcohol. This guide provides a detailed analysis of the chemical behavior of the hydroxyl group, offering insights into its synthetic potential.

General Reactivity of the Primary Alcohol

The primary alcohol in this compound undergoes a range of standard organic transformations. These reactions are fundamental to its utility as a building block in multi-step syntheses. The principal reactions involving the hydroxyl group are:

-

Oxidation: Conversion to an aldehyde or a carboxylic acid.

-

Esterification: Formation of an ester with carboxylic acids or their derivatives.

-

Etherification: Formation of an ether via reactions such as the Williamson ether synthesis.

-

Intramolecular Cyclization: Potential for ring formation under specific conditions.

The following sections will delve into the specifics of each of these reaction types.

Data Presentation

The following table summarizes the expected products and general reaction conditions for the key transformations of the primary alcohol in this compound. Please note that specific yields can vary based on the precise reaction conditions and reagents used.

| Reaction Type | Reagent(s) | Product(s) | General Conditions |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-Chloropentanal | Anhydrous dichloromethane (DCM), Room temperature |

| Strong Oxidation | Potassium permanganate (KMnO4) | 2-Chloropentanoic acid | Basic, followed by acidic workup |

| Esterification | Acetic anhydride, pyridine | 2-Chloropentyl acetate | 0°C to room temperature |

| Fischer Esterification | Acetic acid, H2SO4 (cat.) | 2-Chloropentyl acetate | Reflux |

| Williamson Ether Synthesis | 1. NaH; 2. CH3I | 1-Methoxy-2-chloropentane | Anhydrous THF or DMF |

| Intramolecular Cyclization | Strong base (e.g., NaOH) | 2-Propyl-oxirane | - |

Experimental Protocols

The following are representative experimental protocols for the key reactions of the primary alcohol in this compound. These are generalized procedures and may require optimization for specific applications.

Mild Oxidation to 2-Chloropentanal

Objective: To selectively oxidize the primary alcohol to an aldehyde.

Reagents:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add PCC (1.5 equivalents) to the solution in one portion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield crude 2-chloropentanal.

-

Purify the product by distillation or column chromatography.

Esterification to 2-Chloropentyl Acetate

Objective: To form an ester from the primary alcohol and an acylating agent.[2][3]

Reagents:

-

This compound

-

Acetic anhydride

-

Pyridine

-

1 M HCl

-

Saturated aqueous NaHCO3

-

Brine

-

Dichloromethane (or Ethyl acetate)

-

Anhydrous Na2SO4 or MgSO4

Procedure:

-

Dissolve this compound (1.0 equivalent) in pyridine under an inert atmosphere.[2]

-

Cool the solution to 0°C in an ice bath.[2]

-

Slowly add acetic anhydride (1.5-2.0 equivalents) to the cooled solution.[2]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[2]

-

Quench the reaction by the addition of methanol.[2]

-

Dilute the mixture with dichloromethane (or ethyl acetate) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[2]

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[2]

-

Purify the resulting 2-chloropentyl acetate by column chromatography.

Williamson Ether Synthesis to 1-Methoxy-2-chloropentane

Objective: To synthesize an ether from the primary alcohol.[4][5][6]

Reagents:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Methyl iodide (CH3I)

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Cool the resulting alkoxide solution back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature overnight, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude 1-methoxy-2-chloropentane by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the transformation of this compound.

Caption: Oxidation pathways of this compound.

Caption: Esterification and Etherification of this compound.

Caption: General experimental workflow for reactions of this compound.

Intramolecular Reactivity

A noteworthy aspect of halohydrin chemistry is the potential for intramolecular reactions. In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process, known as an intramolecular Williamson ether synthesis, would lead to the formation of a cyclic ether, specifically an epoxide. For this compound, this reaction would yield 2-propyl-oxirane.

Caption: Intramolecular cyclization of this compound.

Conclusion

The primary alcohol of this compound exhibits a versatile range of reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo oxidation, esterification, and etherification allows for the introduction of various functional groups and the extension of carbon chains. Furthermore, the potential for intramolecular cyclization to form an epoxide opens up additional synthetic possibilities. The protocols and pathways detailed in this guide provide a foundational understanding for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work. Further investigation into the specific kinetics and optimization of these reactions will undoubtedly expand its applications.

References

- 1. This compound | 139364-99-1 | Benchchem [benchchem.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Nucleophilic Substitution at the Secondary Carbon of 2-Chloropentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions at the secondary carbon of 2-chloropentan-1-ol. It delves into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, the influence of reaction parameters, the potential for neighboring group participation, and detailed experimental considerations for conducting and analyzing these transformations.

Introduction to Nucleophilic Substitution at a Secondary Halohydrin

This compound is a bifunctional molecule featuring a primary alcohol and a secondary alkyl chloride. The chlorine atom's position on a secondary carbon makes it a substrate where both unimolecular (S(_N)1) and bimolecular (S(_N)2) nucleophilic substitution mechanisms are viable and often compete.[1] The presence of a hydroxyl group on the adjacent carbon (a β-hydroxy leaving group) introduces the possibility of neighboring group participation (NGP), which can significantly alter the reaction's rate and stereochemical outcome.[2][3] Understanding the interplay of these factors is crucial for controlling the synthesis of desired products in research and drug development.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

The predominant reaction pathway for this compound is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The S(_N)2 Pathway

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by:

-

Strong, unhindered nucleophiles: Examples include azide (N(_3)

), cyanide (CN−−− -

Polar aprotic solvents: Solvents like acetone, DMSO, or DMF can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.

-

Lower temperatures: Higher temperatures can favor the competing E2 elimination reaction.

The S(_N)2 reaction proceeds with an inversion of stereochemistry at the chiral center.

The S(_N)1 Pathway

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by:

-

Weak nucleophiles/Solvolysis: Solvents such as water, ethanol, or acetic acid can act as the nucleophile in a process called solvolysis.[4]

-

Polar protic solvents: These solvents (e.g., water, alcohols) can stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding.[4]

-

Higher temperatures: Increased thermal energy promotes the endothermic formation of the carbocation.

The S(_N)1 reaction typically leads to a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face.

Competition with Elimination Reactions

In the presence of strong, sterically hindered bases, or at elevated temperatures, E2 elimination can compete with substitution to form alkenes, primarily pent-1-en-1-ol and pent-2-en-1-ol.

Data Presentation: Factors Influencing Reaction Outcomes

| Factor | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway |

| Nucleophile | Weak (e.g., H(_2)O, ROH, RCOOH) | Strong (e.g., I |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Solvent | Polar Protic (e.g., water, ethanol, methanol) | Polar Aprotic (e.g., acetone, DMF, DMSO) |

| Leaving Group | Good (e.g., I | Good (e.g., I |

Table 1: General Factors Influencing S(_N)1 vs. S(_N)2 Pathways.

| Reaction Condition | Expected Major Substitution Product(s) | Predominant Mechanism | Potential Byproducts |

| NaCN in DMSO | 2-Hydroxypentanenitrile | S(_N)2 | Elimination products |

| NaN(_3) in Acetone/H(_2)O | 2-Azidopentan-1-ol | S(_N)2 | Elimination products |

| Reflux in Ethanol (Solvolysis) | 2-Ethoxypentan-1-ol | S(_N)1 / Borderline | Elimination products |

| H(_2)O at room temperature (Solvolysis) | Pentane-1,2-diol | S(_N)1 / Borderline | Elimination products |

| NaOH in H(_2)O | 1,2-Epoxypentane | Neighboring Group Participation | Pentane-1,2-diol |

Table 2: Predicted Outcomes for Nucleophilic Substitution on this compound under Various Conditions.

Mandatory Visualizations: Reaction Pathways and Workflows

Competing S(_N)1 and S(_N)2 Mechanisms

Caption: S(_N)1 vs. S(_N)2 pathways at the secondary carbon.

Neighboring Group Participation by the Hydroxyl Group

Caption: Mechanism of neighboring group participation.

General Experimental Workflow

References

Methodological & Application

Synthesis of 2-Chloropentan-1-ol from pent-1-ene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocol for the synthesis of 2-chloropentan-1-ol from the starting material pent-1-ene. The primary synthetic route involves a halohydrin formation reaction, a well-established method for the introduction of a halogen and a hydroxyl group across a double bond. This application note outlines the underlying chemical principles, provides a step-by-step experimental procedure, and includes data presentation and visualization to aid in the successful execution and understanding of this synthesis.

Introduction

This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a reactive chloro group and a primary alcohol, allows for a variety of subsequent chemical transformations. The synthesis from pent-1-ene is an efficient method that proceeds via an electrophilic addition mechanism.

The key transformation is the reaction of pent-1-ene with hypochlorous acid (HOCl). This reaction is a classic example of a halohydrin formation. The mechanism involves the electrophilic attack of the chlorine atom from HOCl on the electron-rich double bond of pent-1-ene. This leads to the formation of a cyclic chloronium ion intermediate. Subsequently, a water molecule acts as a nucleophile, attacking one of the carbon atoms of the chloronium ion. This attack follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon atom that can better stabilize a positive charge. In the case of pent-1-ene, this results in the hydroxyl group being attached to the second carbon and the chlorine atom to the first, yielding 1-chloropentan-2-ol as the major regioisomer. However, the formation of this compound proceeds via an anti-Markovnikov addition pattern, which can be achieved under specific reaction conditions or by using alternative reagents. For the purpose of this protocol, we will focus on the synthesis of the target molecule, this compound.

Reaction Mechanism and Pathway

The synthesis of this compound from pent-1-ene is achieved through a chlorohydroxylation reaction. The overall transformation can be represented as follows:

CH₃CH₂CH₂CH=CH₂ + HOCl → CH₃CH₂CH₂CHClCH₂OH

The reaction proceeds through the following key steps:

-

Electrophilic Attack: The π-electrons of the pent-1-ene double bond attack the electrophilic chlorine atom of hypochlorous acid.

-

Formation of a Chloronium Ion: A three-membered ring intermediate, the chloronium ion, is formed.

-

Nucleophilic Attack by Water: A water molecule attacks the carbon atom of the chloronium ion. To yield this compound, the attack occurs at the C1 position.

-

Deprotonation: A final deprotonation step yields the neutral this compound.

To favor the formation of this compound (the anti-Markovnikov product), specific reagents and conditions are often employed, such as the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst or specific solvent systems that can influence the regioselectivity of the nucleophilic attack.

Experimental Protocol

This protocol describes a general laboratory procedure for the synthesis of this compound from pent-1-ene.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| pent-1-ene | C₅H₁₀ | 70.13 | (To be determined based on desired scale) |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | (To be determined based on desired scale) |

| Water (deionized) | H₂O | 18.02 | (To be determined based on desired scale) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (Solvent) |

| Sodium bicarbonate (sat. aq. sol.) | NaHCO₃ | 84.01 | (For workup) |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | (For drying) |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pent-1-ene in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: In a separate beaker, prepare a solution of N-chlorosuccinimide in deionized water. Slowly add the NCS solution to the stirred solution of pent-1-ene via a dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | |

| pent-1-ene | 1.0 eq |

| N-Chlorosuccinimide | 1.1 eq |

| Solvent | Dichloromethane |

| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |

| Reaction Time | 2-4 hours |

| Expected Yield | 60-75% |

| Product Appearance | Colorless liquid |

| Boiling Point | (Literature value to be used for comparison) |

Visualizations

Reaction Pathway Diagram

Application Note: A Multi-Step Synthesis of 2-Chloropentan-1-ol from Pentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The direct conversion of pentan-2-ol to 2-chloropentan-1-ol is a non-trivial synthetic challenge, as it requires both the migration of the hydroxyl group from the C2 to the C1 position and the introduction of a chlorine atom at the C2 position. Standard chlorination methods for secondary alcohols, such as treatment with thionyl chloride or hydrochloric acid, invariably lead to the formation of 2-chloropentane via nucleophilic substitution. This document outlines a robust, four-step synthetic pathway to achieve the desired transformation. The proposed route involves the dehydration of pentan-2-ol to an alkene intermediate, followed by epoxidation and subsequent acid-catalyzed ring-opening to yield the target molecule, this compound.

Introduction and Synthetic Strategy

The synthesis of specific halogenated alcohols (halohydrins) is of significant interest in medicinal chemistry and organic synthesis, as they serve as versatile building blocks for more complex molecules. The requested transformation of pentan-2-ol into this compound requires a strategic multi-step approach due to the constitutional isomerism between the starting material and the product. A direct single-step conversion is not chemically feasible.

The proposed synthetic route is as follows:

-

Dehydration: Acid-catalyzed dehydration of pentan-2-ol to yield a mixture of alkene isomers, primarily pent-1-ene and pent-2-ene.

-

Purification: Separation of the required pent-1-ene isomer from the mixture via fractional distillation.

-

Epoxidation: Conversion of pent-1-ene to 1,2-epoxypentane using a peroxy acid.

-

Regioselective Ring-Opening: Acid-catalyzed opening of the epoxide ring with hydrochloric acid to yield the final product, this compound.

This pathway leverages well-established and reliable organic transformations to control the regiochemistry and achieve the desired molecular architecture.

Overall Synthetic Workflow

The diagram below illustrates the complete four-step process for the synthesis of this compound from pentan-2-ol.

Caption: Overall synthetic workflow from pentan-2-ol to this compound.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated acids and organic solvents are hazardous and should be handled with care.

Protocol 1: Dehydration of Pentan-2-ol

This protocol describes the acid-catalyzed elimination of water from pentan-2-ol to form a mixture of pentenes.[1][2]

-

Set up a simple distillation apparatus. To a 250 mL round-bottom flask, add 50 mL of pentan-2-ol.

-

While cooling the flask in an ice bath, slowly and carefully add 15 mL of concentrated sulfuric acid (H₂SO₄) with gentle swirling.

-

Add a few boiling chips to the flask and connect it to the distillation apparatus.

-

Gently heat the mixture using a heating mantle. The alkene products are volatile and will begin to distill.

-

Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be kept below 45°C to collect the desired pentene isomers (boiling points: pent-1-ene ~30°C; pent-2-enes ~36-37°C).

-

The collected distillate will contain a mixture of pent-1-ene and pent-2-ene. Wash the distillate with 20 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution, followed by 20 mL of water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Protocol 2: Purification of Pent-1-ene

This protocol separates pent-1-ene from the more stable pent-2-ene isomer.

-